5-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-1,3,4-oxadiazol-2-amine
Overview
Description
5-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-1,3,4-oxadiazol-2-amine is a heterocyclic compound that features both oxazole and oxadiazole rings. These rings are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-1,3,4-oxadiazol-2-amine typically involves the formation of the oxazole and oxadiazole rings through cyclization reactions. One common method includes the reaction of 3,5-dimethyl-4-isoxazolecarboxylic acid with hydrazine to form the corresponding hydrazide. This intermediate is then cyclized with appropriate reagents to form the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
5-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxazole and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
5-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-1,3,4-oxadiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
Oxazole Derivatives: Compounds like 3,5-dimethyl-4-isoxazolecarboxylic acid.
Oxadiazole Derivatives: Compounds such as 2-amino-5-phenyl-1,3,4-oxadiazole.
Uniqueness
5-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-1,3,4-oxadiazol-2-amine is unique due to the presence of both oxazole and oxadiazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
5-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-1,3,4-oxadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2/c1-5-7(6(2)15-13-5)3-4-8-11-12-9(10)14-8/h3-4H2,1-2H3,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGPVEUIWGAYSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC2=NN=C(O2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677746 | |
Record name | 5-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1248907-76-7 | |
Record name | 5-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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